Cyclonona-1,2,5,7-tetraene
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Overview
Description
Cyclonona-1,2,5,7-tetraene is an organic compound with the molecular formula C₉H₁₀. It was first synthesized in 1969 by protonation of the corresponding aromatic anion . This compound is known for its instability, as it isomerizes with a half-life of 50 minutes at room temperature to 3a,7a-dihydro-1H-indene via a thermal 6π disrotatory electrocyclic ring closing . Upon exposure to ultraviolet light, it undergoes a photochemical 8π electrocyclic ring closing to give bicyclo[6.1.0]nona-2,4,6-triene .
Preparation Methods
Cyclonona-1,2,5,7-tetraene can be prepared by protonation of the corresponding aromatic anion . The all-cis isomer of the cyclononatetraenyl anion can be prepared by treating 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal . Despite the ring strain resulting from having C–C–C bond angles of 140° instead of the ideal 120° for sp² carbon, this species is believed to be planar and to possess D9h symmetry .
Chemical Reactions Analysis
Cyclonona-1,2,5,7-tetraene undergoes various types of chemical reactions:
Oxidation and Reduction: The compound can be converted to an aromatic substance, such as azulene, through a series of reactions including reduction, electrophilic aromatic substitution, and dehydrogenation.
Electrocyclic Reactions: It undergoes thermal 6π disrotatory electrocyclic ring closing to form 3a,7a-dihydro-1H-indene and photochemical 8π electrocyclic ring closing to form bicyclo[6.1.0]nona-2,4,6-triene.
Reagents and Conditions: Common reagents include lithium or potassium metal for the preparation of the cyclononatetraenyl anion.
Scientific Research Applications
Mechanism of Action
The mechanism by which cyclonona-1,2,5,7-tetraene exerts its effects involves its ability to undergo electrocyclic reactions. The thermal 6π disrotatory electrocyclic ring closing and photochemical 8π electrocyclic ring closing are key pathways . The compound’s molecular targets and pathways are primarily related to its unique electronic structure and reactivity.
Comparison with Similar Compounds
Cyclonona-1,2,5,7-tetraene can be compared with other similar compounds such as cyclooctatetraene, cycloheptatriene, and cyclopentadiene . These compounds share similar cyclic conjugated systems but differ in their stability, reactivity, and aromaticity:
Properties
CAS No. |
61832-90-4 |
---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
InChI |
InChI=1S/C9H10/c1-2-4-6-8-9-7-5-3-1/h1-4,7-8H,5-6H2 |
InChI Key |
CVSWDMYJOLIREH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCC=C=C1 |
Origin of Product |
United States |
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